2-Ethyl-2-(1-pyrrolidinyl)butanenitrile
Description
2-Ethyl-2-(1-pyrrolidinyl)butanenitrile is a nitrile-containing compound featuring a pyrrolidine (a five-membered amine ring) and an ethyl substituent on the central carbon of a butanenitrile backbone. Its molecular formula is C₁₀H₁₇N₂, with a molar mass of 165.26 g/mol. The pyrrolidine moiety confers moderate basicity and conformational flexibility, influencing its reactivity and solubility in polar solvents.
Properties
Molecular Formula |
C10H18N2 |
|---|---|
Molecular Weight |
166.26 g/mol |
IUPAC Name |
2-ethyl-2-pyrrolidin-1-ylbutanenitrile |
InChI |
InChI=1S/C10H18N2/c1-3-10(4-2,9-11)12-7-5-6-8-12/h3-8H2,1-2H3 |
InChI Key |
PRNBXNNUDKSNPC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C#N)N1CCCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Butyronitrile, 2-Phenyl-2-(2-piperidinoethyl)- (CAS 2809-49-6)
- Molecular Formula : C₁₇H₂₄N₂
- Molar Mass : 256.39 g/mol
- Key Structural Differences :
- Replaces the pyrrolidine ring with a piperidine (six-membered amine ring).
- Incorporates a phenyl group and an additional ethylene chain between the piperidine and central carbon.
- Physical Properties :
- Piperidine’s larger ring size increases steric hindrance, which may reduce nucleophilic reactivity compared to pyrrolidine derivatives.
2-Ethyl-2-(3-Methoxyphenyl)butanenitrile (CAS 40692-21-5)
- Molecular Formula : C₁₃H₁₆N₂O (inferred from name).
- Key Structural Differences :
- Substitutes pyrrolidine with a 3-methoxyphenyl group , introducing aromaticity and an electron-donating methoxy substituent.
- Lacks the amine functionality, reducing basicity and limiting applications in reactions requiring tertiary amine catalysis.
2-Ethyl-2-(3-Methoxyphenyl)cyclohexanone Oxime (CAS 93309-48-9)
- Molecular Formula: C₁₅H₂₁NO₂ (inferred).
- Key Structural Differences: Replaces the nitrile group with a cyclohexanone oxime moiety.
Comparative Data Table
Research Findings and Implications
- Reactivity :
- Pyrrolidine derivatives exhibit higher basicity than piperidine analogs in this series (e.g., pKa 8.84 for piperidine vs. ~11 for pyrrolidine) due to ring strain and electronic effects .
- Aromatic substituents (e.g., methoxyphenyl) reduce amine-related reactivity but enhance stability under acidic conditions .
- Applications :
- Limitations :
- Predicted data (e.g., density, pKa) require experimental validation for precise applications.
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